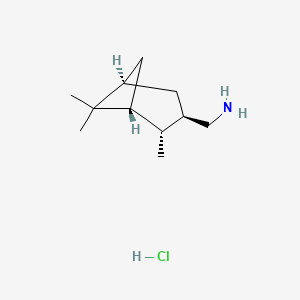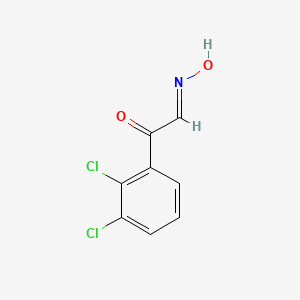
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C13H22O. It is a cyclohexene derivative with a carbaldehyde functional group and a 4-methylpentyl substituent. This compound is known for its applications in the fragrance industry, where it is used as a fragrance ingredient due to its pleasant odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the cyclohexene is reacted with a 4-methylpentylmagnesium bromide, followed by oxidation to form the desired carbaldehyde.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
Oxidation: 3-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid.
Reduction: 3-(4-Methylpentyl)cyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mécanisme D'action
The mechanism of action of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The compound may also interact with other molecular targets, depending on its specific application in research or industry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde: A closely related compound with similar structural features.
Hydroxyisohexyl 3-cyclohexene carboxaldehyde: Another similar compound used in the fragrance industry.
Uniqueness
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct olfactory properties. Its combination of a cyclohexene ring with a 4-methylpentyl substituent and an aldehyde group makes it particularly valuable in fragrance formulations.
Propriétés
Numéro CAS |
83803-51-4 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
3-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h7,10-11,13H,3-6,8-9H2,1-2H3 |
Clé InChI |
VJHUPOBBPQKVKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1=CCCC(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


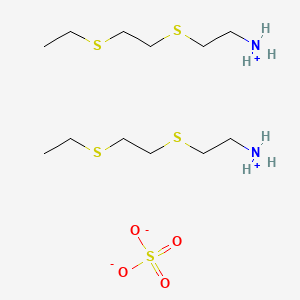
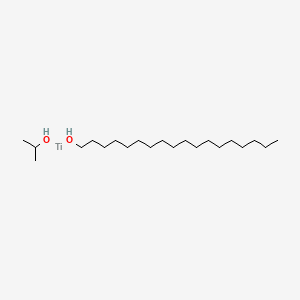
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
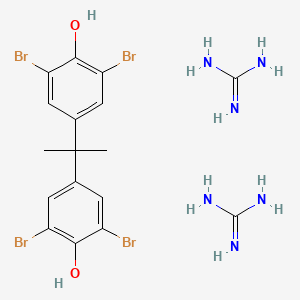

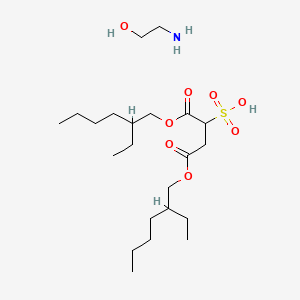
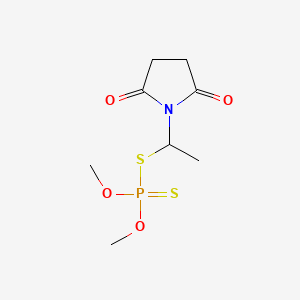
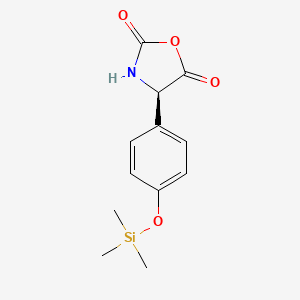

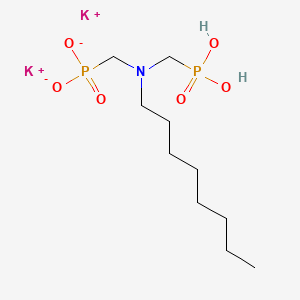
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
